1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl-
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Overview
Description
1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl- is a complex heterocyclic compound that belongs to the imidazole and purine families
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl- typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of new derivatives with different functional groups.
Scientific Research Applications
1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazo[2,1-b]purin-4-amine: A closely related compound with similar structural features.
N,N-Diethyl-1-methyl-1H-imidazole: Another related compound with variations in the substituent groups.
Uniqueness
1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl- stands out due to its unique combination of imidazole and purine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
920317-11-9 |
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Molecular Formula |
C12H16N6 |
Molecular Weight |
244.30 g/mol |
IUPAC Name |
N,N-diethyl-1-methylimidazo[2,1-b]purin-4-amine |
InChI |
InChI=1S/C12H16N6/c1-4-17(5-2)10-9-11(16(3)8-14-9)18-7-6-13-12(18)15-10/h6-8H,4-5H2,1-3H3 |
InChI Key |
MHEGGFUAZNMJTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=NC=CN2C3=C1N=CN3C |
Origin of Product |
United States |
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